molecular formula C7H8O2 B7554368 3-Ethylfuran-2-carbaldehyde

3-Ethylfuran-2-carbaldehyde

Cat. No. B7554368
M. Wt: 124.14 g/mol
InChI Key: GOAOMLBTQLSMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylfuran-2-carbaldehyde is a chemical compound that is commonly used in scientific research. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the field of chemistry.

Mechanism of Action

The mechanism of action of 3-Ethylfuran-2-carbaldehyde is not fully understood. However, it is believed to act as a reactive aldehyde that can form covalent bonds with various nucleophiles such as amino acids and proteins. This can lead to the inhibition of various enzymes and metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethylfuran-2-carbaldehyde are not well studied. However, it has been shown to have potential antimicrobial and antifungal properties. It has also been studied for its potential to inhibit various enzymes and metabolic pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethylfuran-2-carbaldehyde in lab experiments is its wide range of applications in organic synthesis. It can be used as an intermediate in the synthesis of various organic compounds. Additionally, it has potential antimicrobial and antifungal properties that can be studied. One limitation of using 3-Ethylfuran-2-carbaldehyde is its potential toxicity. It should be handled with care and proper safety measures should be taken.

Future Directions

There are several future directions for the study of 3-Ethylfuran-2-carbaldehyde. One area of research is its potential use as an antimicrobial and antifungal agent. Additionally, its mechanism of action and biochemical and physiological effects can be further studied. It can also be studied for its potential use in the synthesis of various organic compounds.

Synthesis Methods

The synthesis of 3-Ethylfuran-2-carbaldehyde can be achieved through the reaction of 3-Ethylfuran-2-carboxylic acid with thionyl chloride. The reaction results in the formation of 3-Ethylfuran-2-carbaldehyde and hydrogen chloride gas. The purity of the compound can be improved through various purification techniques such as distillation, recrystallization, and chromatography.

Scientific Research Applications

3-Ethylfuran-2-carbaldehyde has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry. Additionally, it has been studied for its potential antimicrobial and antifungal properties.

properties

IUPAC Name

3-ethylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAOMLBTQLSMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylfuran-2-carbaldehyde

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